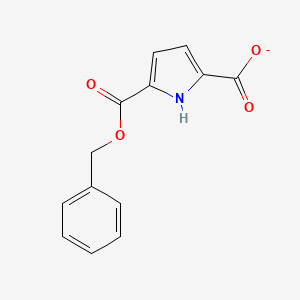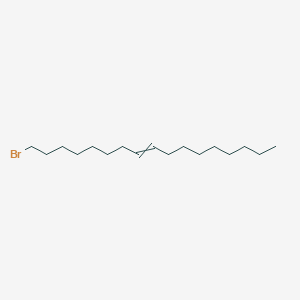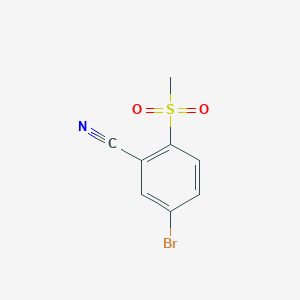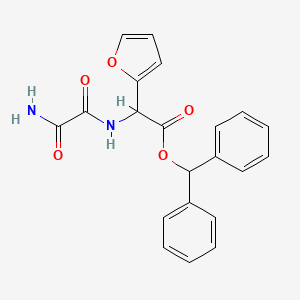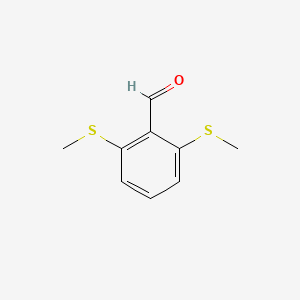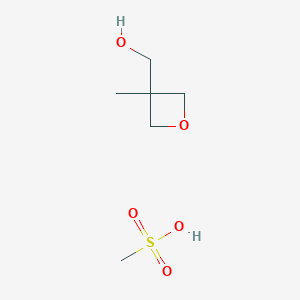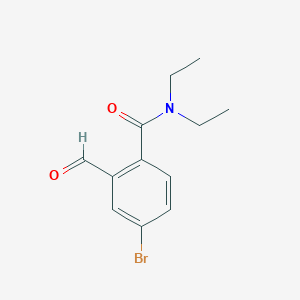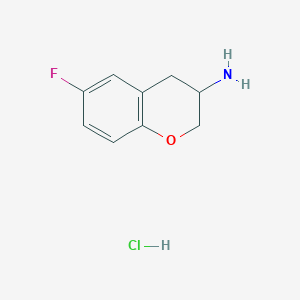![molecular formula C11H15NO4 B1376039 Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate CAS No. 400841-08-9](/img/structure/B1376039.png)
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate
Overview
Description
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate is a chemical compound with the molecular formula C11H15NO4 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic core with an ethyl carboxylate and a ketone functional group . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.24 . More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Reductive Cleavage and Subsequent Transformations
Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate undergoes interesting chemical transformations. For instance, its treatment with zinc in acetic acid leads to the cleavage of the N–O bond in the isoxazolidine ring. This reaction forms 1,3-amino alcohols, which can cyclize to yield bi- or tricyclic lactams or lactones while retaining the three-membered ring (Molchanov et al., 2016).
Cycloaddition Reactions
The compound is involved in cycloaddition reactions. Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, closely related to this compound, are obtained by 1,3-dipolar cycloaddition reactions with various substrates, highlighting its versatility in synthetic organic chemistry (Molchanov & Tran, 2013).
Enantioselective Synthesis
This compound plays a key role in the enantioselective synthesis of quinolone antibacterial agents. The asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates leads to high enantioselectivities, which is crucial for the synthesis of quinolone antibiotics (Yao et al., 2011).
Reduction and Hydrolysis
Reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, closely related to the compound , can lead to bis(hydroxymethyl)cyclopropanes or substituted cyclopropane-1,2-dicarboxylic acids. This process demonstrates its potential in creating diverse molecular structures while retaining the spiroheptane fragment (Molchanov & Tran, 2012).
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel bifunctional derivatives. These derivatives offer a convenient entry point for developing compounds that access chemical space complementary to piperidine ring systems, showcasing its importance in drug discovery (Meyers et al., 2009).
Properties
IUPAC Name |
ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-16-10(15)8-9(14)11(4-5-11)6-12(8)7(2)13/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOIFCLDXQELCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2(CC2)CN1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


